5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
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Description
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .
Synthesis Analysis
The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile involves several steps . Indane, the parent compound, is usually produced by the hydrogenation of indene . Further synthesis methods and reactions are not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile consists of a carbonitrile group attached to an indene ring, which is a bicyclic compound composed of a benzene ring fused with a cyclopentene ring . The chlorine atom is attached to the 5th carbon of the indene ring .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamide derivatives, closely related to the structural motif of indene derivatives, have been extensively studied for their self-assembly and supramolecular behavior. These compounds form nanometer-sized rod-like structures stabilized by H-bonding, finding applications in nanotechnology, polymer processing, and biomedical fields due to their multivalent nature and adaptable properties (Cantekin, de Greef, & Palmans, 2012).
Carbon Nanomaterials in Energy and Medicine
Research on carbon nanomaterials, including carbon dots, fullerenes, carbon nanotubes (CNTs), graphene, and graphene oxide, has shown their utility in energy storage, electronics, catalysts, biomaterials, and medical applications. These studies highlight the development of safer, advanced nanostructures with better performance and functionalization for energetic compositions, indicating the broad potential for chemical compounds in enhancing material properties and applications in various fields (Yan et al., 2016).
Photocatalysis and Environmental Applications
Graphene and its derivatives have been explored for enhancing the photocatalytic activity of semiconductors like TiO2. By combining graphene with TiO2, researchers have achieved significant improvements in photocatalytic efficiency for applications in pollutant degradation, energy conversion, and environmental remediation. This area of research demonstrates the potential for complex chemical compounds to contribute to sustainable technologies and solutions for global challenges (Li et al., 2016).
Biomedical Applications
The versatility of carbon-based nanomaterials extends to biomedical applications, where their unique properties are leveraged for drug delivery, tissue engineering, and advanced imaging. Research has focused on understanding the interactions between carbon nanomaterials and biological systems, aiming to improve the applications of nanomolecules in medicine while addressing safety concerns (Zhang et al., 2012).
properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKBERZGFQBTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564758 |
Source
|
Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
CAS RN |
132205-76-6 |
Source
|
Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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